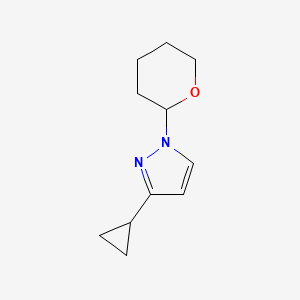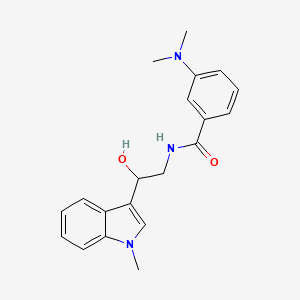
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” is a chemical compound with the CAS Number: 746608-25-3 . It has a molecular weight of 188.61 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(5-methyl-3-isoxazolyl)propanamide . The InChI code is 1S/C7H9ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 188.61 . The IUPAC name for this compound is 2-chloro-N-(5-methyl-3-isoxazolyl)propanamide . The InChI code is 1S/C7H9ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) .Applications De Recherche Scientifique
Chlorinated Compounds in Scientific Research
Chlorinated organic compounds, such as chlorhexidine and chlorogenic acid, play significant roles in various scientific and industrial applications. For example, chlorhexidine is widely used as an antiseptic and disinfectant in medical settings due to its effectiveness against a broad spectrum of microorganisms (Krautheim, Jermann, & Bircher, 2004). Chlorogenic acid, on the other hand, is a phenolic compound with notable antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for the formulation of dietary supplements and functional foods (Naveed et al., 2018).
Triazole Derivatives in Research
The triazole ring, present in many pharmaceuticals and agrochemicals, is known for its versatility and broad range of biological activities. Compounds containing the triazole ring, such as those mentioned in patents for various 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are explored for their potential in treating diseases and as agents against bacteria and viruses (Ferreira et al., 2013). These activities showcase the importance of triazole derivatives in developing new therapeutic strategies and highlight the ongoing interest in these compounds within the scientific community.
Applications in Disinfection and Antimicrobial Resistance
Research on chlorinated compounds and triazole derivatives extends into the development of disinfection strategies and understanding antimicrobial resistance mechanisms. For instance, the efficacy of various disinfectants, including chlorinated agents, against Legionella in water systems, emphasizes the need for effective and safe disinfection methods to prevent disease outbreaks (Kim et al., 2002). Similarly, the study of triazole derivatives for their antimicrobial properties reflects the continuous effort to address challenges posed by resistant strains and to find novel agents that can be used in combating a wide range of pathogens.
Propriétés
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCKEHGPBNMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2666715.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B2666717.png)
![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)
![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)

![(E)-N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2666727.png)

![Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666731.png)
